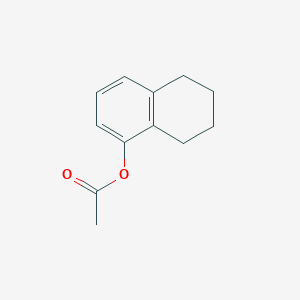
5-Acetoxytetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydronaphthalen-1-yl acetate is an organic compound with the molecular formula C12H14O2. It is a derivative of tetrahydronaphthalene, where an acetate group is attached to the first carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydronaphthalen-1-yl acetate typically involves the acetylation of 5,6,7,8-tetrahydronaphthalene. One common method is the reaction of 5,6,7,8-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 5,6,7,8-tetrahydronaphthalen-1-yl acetate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,6,7,8-tetrahydronaphthalen-1-yl acetate derivatives with additional functional groups.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalen-1-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate: This compound has hydroxyl groups instead of an acetate group, leading to different chemical properties and reactivity.
5,6,7,8-Tetrahydro-2-naphthylamine: This compound contains an amine group, which significantly alters its chemical behavior compared to the acetate derivative.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: This compound has an acetyl group attached to a different position on the naphthalene ring, resulting in different reactivity and applications.
Uniqueness
5,6,7,8-Tetrahydronaphthalen-1-yl acetate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and make it a versatile building block in organic synthesis. Its acetate group provides a reactive site for further functionalization, making it valuable in the synthesis of complex molecules .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-yl acetate |
InChI |
InChI=1S/C12H14O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
CVCPPNMOBWUVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


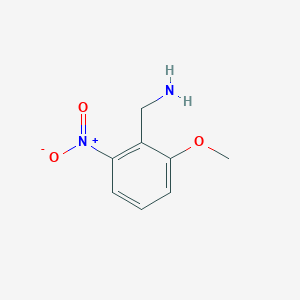

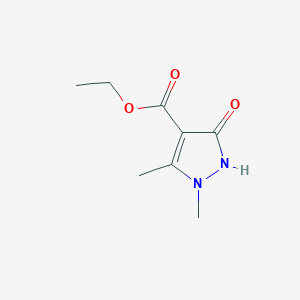
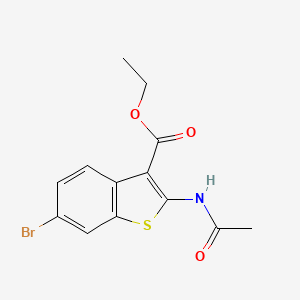



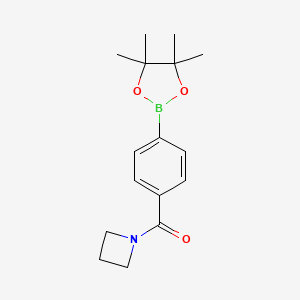
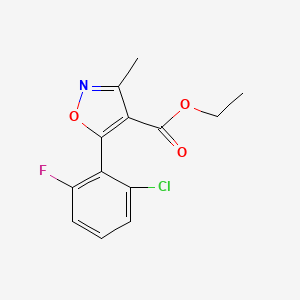
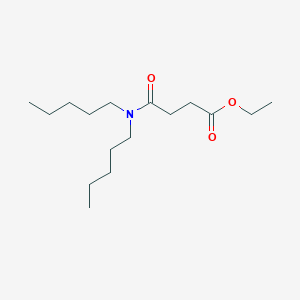
![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)

![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
